Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate
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Overview
Description
Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate is a complex organic compound that features a cyclopentyl ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps might include:
- Protection of hydroxyl groups using tert-butyldimethylsilyl chloride.
- Formation of the cyclopentyl ring through cyclization reactions.
- Introduction of the tetrahydro-2H-pyran-2-yl group via etherification.
- Final esterification to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Use of reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Use of nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable building block.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential biological activity. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate would depend on its specific application. Generally, the compound’s functional groups allow it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxycyclopentyl]heptanoate
- Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate
Uniqueness
The uniqueness of Methyl 7-[(1R,2S,3R,5S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-hydroxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate lies in its specific arrangement of functional groups, which can impart unique reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C25H48O6Si |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
methyl 7-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate |
InChI |
InChI=1S/C25H48O6Si/c1-25(2,3)32(5,6)30-18-20-19(13-9-7-8-10-14-23(27)28-4)21(26)17-22(20)31-24-15-11-12-16-29-24/h19-22,24,26H,7-18H2,1-6H3 |
InChI Key |
MZYNJCHMMFIUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(C1CCCCCCC(=O)OC)O)OC2CCCCO2 |
Origin of Product |
United States |
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